molecular formula C11H13F3N2 B13514646 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine

Cat. No.: B13514646
M. Wt: 230.23 g/mol
InChI Key: ADFQDAWXXHMULN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is a fluorinated ethylamine derivative featuring a 1-methylindoline moiety at the C1 position. The indoline core consists of a bicyclic structure with a saturated six-membered ring containing one nitrogen atom, while the trifluoroethylamine side chain introduces strong electron-withdrawing effects. This structural combination likely enhances metabolic stability and modulates physicochemical properties such as lipophilicity and basicity.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methyl-2,3-dihydroindol-5-yl)ethanamine

InChI

InChI=1S/C11H13F3N2/c1-16-5-4-7-6-8(2-3-9(7)16)10(15)11(12,13)14/h2-3,6,10H,4-5,15H2,1H3

InChI Key

ADFQDAWXXHMULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindoline and trifluoroacetic acid.

    Formation of Intermediate: The 1-methylindoline is reacted with trifluoroacetic anhydride to form an intermediate trifluoroacetylated product.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Further reduction can be achieved using strong reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interaction of fluorinated amines with biological targets.

Medicine

In medicinal chemistry, 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Structure Variations

  • Indoline vs.
  • Aryl vs. Heteroaryl : Pyridine-containing derivatives (e.g., ) introduce basic nitrogen atoms, enhancing solubility and enabling interactions with metal ions or acidic residues in enzymes.

Substituent Effects

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and trifluoroethoxy (OCF₃) groups (e.g., ) increase electronegativity, reducing basicity of the amine and enhancing resistance to oxidative metabolism.
  • Chiral Centers : Enantiomeric forms (e.g., (S)-2-methoxyphenyl in ) may exhibit divergent biological activities due to stereoselective interactions with chiral targets.

Physicochemical Properties

  • Lipophilicity : CF₃-substituted phenyl analogs (e.g., ) exhibit higher logP values compared to methoxy-substituted derivatives (e.g., ), influencing blood-brain barrier permeability.
  • Solubility : Ether linkages (e.g., ) and heteroaromatic rings (e.g., ) improve aqueous solubility relative to purely hydrocarbon-based analogs.

Biological Activity

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is a trifluoromethyl-substituted amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indoline moiety is known for its ability to interact with various biological targets, including receptors and enzymes.

The chemical structure of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine contributes significantly to its biological activity. The presence of both the trifluoromethyl group and the indoline structure allows for diverse chemical transformations and interactions.

PropertyValue
Molecular Weight231.23 g/mol
Purity98%
CAS Number1344218-88-7
Chemical FormulaC12H15F3N

Biological Activity

Preliminary studies indicate that 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine exhibits significant biological activity. Compounds with similar structures have shown potential as inhibitors in various biological pathways, particularly those involved in cancer progression and neurodegenerative diseases.

The biological effects of this compound are likely linked to the indoline moiety's ability to interact with biological targets. Interaction studies often employ techniques such as:

  • Binding affinity assays : To determine how well the compound binds to specific receptors or enzymes.
  • Cell viability assays : To assess the cytotoxic effects on various cell lines.

These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Case Studies

Several case studies have explored the biological activity of related compounds. For instance:

  • Cancer Inhibition : A study demonstrated that a structurally similar indoline derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Another study reported that an analog showed neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems.

Comparative Analysis

A comparative analysis of similar compounds reveals how variations in functional groups can influence biological activity:

Compound NameStructure FeaturesUnique Properties
2,2,2-Trifluoro-N-(1-methylindolin-5-yl)acetamideAcetamide instead of aminePotentially different pharmacokinetics due to acetamide
2-MethylindoleLacks trifluoromethyl groupLess lipophilic; may exhibit different biological activity
3-TrifluoromethylindoleContains a trifluoromethyl groupSimilar lipophilicity but different substitution pattern

This table illustrates how variations can lead to significant differences in binding affinities and overall biological effects.

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